Ammonium oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

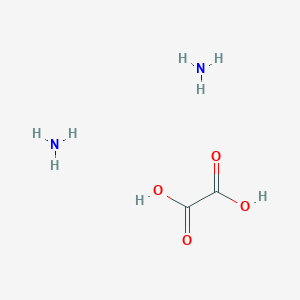

Ammonium oxalate is a chemical compound with the formula (NH4)2C2O4 . It is the ammonium salt of oxalic acid and consists of ammonium cations and oxalate anions. Under standard conditions, it appears as a colorless or white crystalline solid, is odorless, and non-volatile. This compound occurs naturally in many plants and vegetables and is also found in the body of vertebrates as a product of the metabolism of glyoxylic acid or ascorbic acid .

Mecanismo De Acción

Target of Action

Ammonium oxalate, an ammonium salt of oxalic acid, primarily targets the blood coagulation system and minerals such as pyrite . In the blood coagulation system, it acts as an anticoagulant , preventing or inhibiting the coagulation of blood plasma . In mineralogy, it interacts with minerals like pyrite, enhancing their hydrophobicity and facilitating their separation from other minerals .

Mode of Action

This compound interacts with its targets in different ways. In mineralogy, it strongly activates pyrite in high alkalinity and high Ca2+ systems, increasing the hydrophobicity of pyrite and facilitating its separation from other minerals like arsenopyrite .

Biochemical Pathways

It’s known that ammonium salts, including this compound, can improve the recovery of minerals like pyrite . In the human body, it is produced by the metabolism of glyoxylic acid or ascorbic acid .

Result of Action

The action of this compound results in various effects depending on the context. In the blood coagulation system, it prevents or inhibits the coagulation of blood plasma . In mineralogy, it increases the hydrophobicity of pyrite, facilitating its separation from other minerals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in mineralogy, the activation of pyrite by this compound is enhanced in high alkalinity and high Ca2+ systems . In the human body, the production of this compound can be influenced by the presence of certain metabolites like glyoxylic acid or ascorbic acid .

Análisis Bioquímico

Biochemical Properties

Ammonium oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is produced in the body of vertebrates by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to induce apoptosis in tumor cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to coordinate with nickel atoms, causing an increase in surface energy and atomic stacking rate of the (020) crystal plane, which is fundamental for the oriented growth of nickel oxalate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used to treat samples of cretaceous limestone with different application methods and varying treatment times to test the efficiency of surface and in-depth formation of a protective layer of calcium oxalate .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on oxalate poisoning in domestic animals suggests that diets containing low levels of oxalate-rich plants induced mild hypocalcaemia and increased water intake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced in the body of vertebrates by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine .

Subcellular Localization

Research on other compounds suggests that the localization of a compound within a cell can significantly impact its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium oxalate can be synthesized by reacting oxalic acid with ammonium carbonate in an aqueous environment. The typical preparation involves dissolving 100 grams of oxalic acid in 800 milliliters of water and then neutralizing it with approximately 83 grams of ammonium carbonate. The solution can be gently warmed before neutralization to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced through similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to prevent the formation of unwanted by-products.

Análisis De Reacciones Químicas

Types of Reactions: Ammonium oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the oxalate ion is replaced by another anion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions to ferrous ions.

Substitution: Reactions typically occur in aqueous solutions with appropriate reagents.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Reduced metal ions.

Substitution: Various substituted oxalates depending on the reacting anion.

Aplicaciones Científicas De Investigación

Ammonium oxalate has numerous applications in scientific research:

Chemistry: It is used as an analytical reagent and a general reducing agent. It is also employed in the preparation of other oxalate compounds.

Biology: It is used in blood tests to prevent or inhibit the coagulation of blood plasma.

Medicine: It is used to quantify lead or calcium ions in blood and other analytes.

Industry: It is used in soil chemical analysis to extract iron and aluminum from poorly-crystalline minerals

Comparación Con Compuestos Similares

Ammonium oxalate can be compared with other oxalate salts such as:

Sodium oxalate (Na2C2O4): Similar in structure but contains sodium cations instead of ammonium cations.

Potassium oxalate (K2C2O4): Contains potassium cations and is used in similar applications.

Calcium oxalate (CaC2O4): Commonly found in kidney stones and has different solubility properties compared to this compound.

Uniqueness: this compound is unique due to its dual role as both an ammonium salt and an oxalate. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Actividad Biológica

Ammonium oxalate is a chemical compound with various biological activities that have garnered attention in both scientific research and practical applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound, with the formula (NH4)2C2O4, is a salt formed from oxalic acid and ammonia. It exists in two hydrate forms: this compound monohydrate and this compound tetrahydrate. The compound is soluble in water, which facilitates its biological interactions.

Biological Activities

1. Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant properties. A study on polysaccharides extracted from Phellinus linteus mycelia using this compound showed significant antioxidative activity, indicating potential applications in health supplements and food preservation .

2. Stone Formation Inhibition

this compound plays a critical role in the formation of calcium oxalate stones in the urinary tract. Studies have shown that it can influence the crystallization process of calcium oxalate, which is the primary component of kidney stones. The presence of this compound can lead to changes in urine composition, affecting stone formation dynamics .

3. Protective Effects on Stone Monuments

In conservation science, this compound has been utilized to create protective layers on stone monuments by forming calcium oxalate coatings. These coatings enhance the stone's resistance to environmental degradation, showcasing its utility in cultural heritage preservation .

The biological activity of this compound can be attributed to several mechanisms:

- Crystallization Dynamics : this compound affects the nucleation and growth kinetics of calcium oxalate crystals. This interaction is crucial for understanding its role in kidney stone formation and prevention .

- Antioxidative Mechanisms : The antioxidative properties are likely due to the ability of this compound to scavenge free radicals, thus protecting cellular structures from oxidative damage .

- Complexation with Metal Ions : this compound can form complexes with metal ions, influencing various biochemical pathways, including those related to mineral metabolism and cellular signaling.

Case Study 1: Kidney Stone Formation

A study involving rats administered ethylene glycol (a known inducer of calcium oxalate stone formation) alongside ammonium chloride demonstrated that this compound significantly influenced urine composition and stone formation rates. Urinary levels of oxalic acid were measured using high-performance liquid chromatography (HPLC), revealing a correlation between this compound administration and increased stone formation risk .

Case Study 2: Antioxidant Activity

In another investigation, polysaccharides extracted from Helianthus annuus (sunflower) heads using this compound were evaluated for their antioxidant properties. The optimal extraction conditions yielded high-quality pectin with notable antioxidant activity, suggesting potential health benefits when incorporated into dietary supplements .

Data Summary

Propiedades

Número CAS |

1113-38-8 |

|---|---|

Fórmula molecular |

C2H5NO4 |

Peso molecular |

107.07 g/mol |

Nombre IUPAC |

azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |

Clave InChI |

AJGPQPPJQDDCDA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

SMILES isomérico |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

SMILES canónico |

C(=O)(C(=O)[O-])O.[NH4+] |

Densidad |

1.5 at 65.3 °F (USCG, 1999) Relative density (water = 1): 1.50 |

Key on ui other cas no. |

1113-38-8 14258-49-2 |

Descripción física |

Solid; [Merck Index] |

Pictogramas |

Irritant |

Números CAS relacionados |

14258-49-2 |

Solubilidad |

Solubility in water, g/l at 20 °C: 45 (moderate) |

Sinónimos |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.